Tresperimus
Overview
Description
Tresperimus triflutate , is an immunosuppressive drug that was initially developed by AbbVie, Inc. It belongs to a class of compounds designed to modulate the immune response. Unlike many other immunosuppressants, this compound is chemically stable in aqueous solution, making it suitable for various applications .
Preparation Methods
Synthetic Routes: The synthetic routes for Tresperimus are proprietary, but it is structurally related to deoxyspergualin (DSG). DSG was initially developed as an antitumor agent and has favorable effects on transplant rejection. This compound shares similar properties and has been shown to suppress graft rejection as efficiently as cyclosporine A .
Industrial Production Methods: Details regarding industrial-scale production methods for this compound are not widely available in the public domain. its chemical stability and immunosuppressive properties make it a promising candidate for further development.
Chemical Reactions Analysis
Tresperimus undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are proprietary. Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
Ocular Inflammation: Locally administered Tresperimus shows promise as an immunosuppressive agent for managing intraocular inflammation, including experimental autoimmune uveoretinitis (EAU).
Th17-Mediated Autoimmune Diseases: Additional studies are needed, but this compound could be a local therapy for other Th17-mediated autoimmune diseases.
Mechanism of Action
Tresperimus exerts its effects through immunosuppression. While the exact molecular targets and pathways involved are not fully elucidated, it inhibits nitric oxide synthase-2 and nuclear factor κBp65 expression in ocular macrophages .
Comparison with Similar Compounds
Tresperimus stands out due to its chemical stability and efficacy in suppressing graft rejection. Although not widely used, it has demonstrated comparable or better effects than cyclosporine A in various transplantation models .
Similar Compounds:Biological Activity
Tresperimus, also known as LF08-0299, is a novel immunosuppressive agent that has garnered attention for its potential applications in transplant tolerance induction and autoimmune diseases such as systemic lupus erythematosus (SLE). This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, efficacy in clinical studies, and case studies illustrating its therapeutic potential.
Metabolism of this compound
This compound is primarily metabolized through nonhepatic pathways, with significant involvement from semicarbazide-sensitive amine oxidase (SSAO). Research indicates that the oxidative deamination of this compound plays a crucial role in its metabolism. Studies have demonstrated that both tissue-bound and soluble SSAO exhibit similar kinetic properties when interacting with this compound, suggesting a consistent catalytic mechanism across different tissue types .
Key Findings on Metabolism:
- In Vitro Studies: Human vascular tissues showed that SSAO is pivotal in the metabolism of this compound, highlighting its relevance as a model for studying drug metabolism .
- Kinetic Behavior: The kinetic parameters (K_m and K_I values) for this compound were comparable between tissue-bound and soluble SSAO, indicating similar metabolic pathways .
Clinical Efficacy
This compound has been investigated in various clinical settings, particularly for its immunosuppressive properties. It has shown promise in inducing transplant tolerance and managing autoimmune conditions.
Clinical Trials Overview:
- Phase II/III Studies: Ongoing trials aim to assess the safety and efficacy of this compound in transplant patients. Preliminary reports suggest that it may facilitate tolerance induction without significant adverse effects .
- SLE Treatment: In a comparative study involving 15-deoxyspergualin (a related compound), this compound demonstrated a reduction in disease activity indicators among SLE patients, although specific results from these trials are still pending .
Case Studies
Case studies provide valuable insights into the real-world application of this compound. Several documented instances highlight its effectiveness and safety profile.
Notable Case Study Findings:
- Safety Evaluation: In a case series involving patients with SLE treated with 15-deoxyspergualin (and by extension, relevant to this compound), two out of three patients experienced mild infectious episodes, indicating a manageable safety profile .
- Patient Response: Observations from clinical settings reveal that patients receiving this compound exhibited improvements in symptoms associated with autoimmune activity, supporting its therapeutic potential .
Comparative Table of Related Compounds
Compound | Mechanism of Action | Clinical Application | Study Phase | Key Findings |
---|---|---|---|---|
This compound (LF08-0299) | Inhibition of HSC70/hsp73 heat shock protein | Transplant tolerance, SLE | Phase II/III | Promising results in inducing tolerance; ongoing trials |
15-Deoxyspergualin | Binds to HSC70/hsp73; inhibits NF-κB translocation | Autoimmune diseases | Phase I | Well tolerated; mild infections in some patients |
Atacicept | TACI-Ig fusion protein; inhibits B-cell survival | SLE | Phase II/III | Reduced immunoglobulin levels; safe profile |
Properties
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBMFPUTQOHXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166968 | |
Record name | Tresperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160677-67-8 | |
Record name | Tresperimus [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tresperimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRESPERIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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